molecular formula C13H16FNO4S B3043752 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid CAS No. 914637-73-3

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid

Cat. No.: B3043752
CAS No.: 914637-73-3
M. Wt: 301.34 g/mol
InChI Key: GCSIFISLGZHMMA-UHFFFAOYSA-N
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Description

Chemical Name: 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid CAS Number: 914637-73-3 Molecular Formula: C₁₃H₁₆FNO₄S Molecular Weight: 301.34 g/mol Key Features:

  • A piperidine ring substituted at position 4 with a carboxylic acid group.
  • Aromatic phenyl ring with a fluorine atom at position 4 and a methylsulfonyl group at position 2.
  • Methylsulfonyl (SO₂CH₃) is a strong electron-withdrawing group, enhancing electrophilicity and influencing pharmacokinetic properties.

Properties

IUPAC Name

1-(4-fluoro-2-methylsulfonylphenyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c1-20(18,19)12-8-10(14)2-3-11(12)15-6-4-9(5-7-15)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSIFISLGZHMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)F)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901168365
Record name 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-73-3
Record name 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid involves several steps. One common method includes the reaction of 4-fluoro-2-(methylsulfonyl)benzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid has shown promise in several therapeutic areas:

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. This suggests potential applications in cancer therapeutics.
  • Anti-inflammatory Effects : The compound is being investigated for its ability to inhibit inflammatory pathways, which could make it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Neuropharmacology

Research into the neuropharmacological effects of this compound suggests that it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. This interaction could lead to applications in treating neurodegenerative diseases or mood disorders.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring : Starting from a suitable precursor.
  • Electrophilic Fluorination : Introduction of the fluoro group using reagents like Selectfluor.
  • Sulfonylation : Incorporation of the methylsulfonyl group via methylsulfonyl chloride.
  • Carboxylic Acid Formation : Finalizing the structure through reaction with an acid chloride and ammonia.

The compound's mechanism of action is thought to involve binding to specific receptors or enzymes, thereby altering their activity and leading to various biological effects. The exact pathways are still under investigation but suggest potential roles in modulating enzyme activity and receptor binding .

Case Study 1: Antitumor Activity Evaluation

A study assessing the antiproliferative effects of this compound on various cancer cell lines demonstrated significant inhibition of cell growth in MDA-MB-231 breast cancer cells. The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compound over different time periods.

Case Study 2: Anti-inflammatory Pathway Investigation

In another study, researchers explored the anti-inflammatory properties of the compound by examining its effects on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid
  • CAS Number : 914637-69-7
  • Key Differences :
    • Fluorine and methylsulfonyl groups are swapped (2-fluoro vs. 4-fluoro; 4-methylsulfonyl vs. 2-methylsulfonyl).
    • Impact : Altered electronic distribution and steric hindrance may affect receptor binding or solubility.

Functional Group Variants

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide
  • CAS Number : 914637-65-3
  • Key Differences: Carboxylic acid (–COOH) replaced with carboxamide (–CONH₂).

Piperidine vs. Piperazine Derivatives

1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine
  • CAS Number : 914637-61-9
  • Key Differences :
    • Piperazine ring (two nitrogen atoms) replaces piperidine.
    • Additional methyl group at position 3.
    • Impact : Increased basicity and altered hydrogen-bonding capacity.

Sulfonyl Group Variations

1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide
  • CAS Number : 433699-34-4
  • Key Differences: Toluenesulfonyl group (SO₂C₆H₄CH₃) replaces methylsulfonyl. Phenethylamide substituent introduced.

Trifluoromethyl Analogues

1-(4-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid
  • Synthetic Procedure : Synthesized via nickel-catalyzed cross-coupling .
  • Key Differences :
    • Trifluoromethyl (–CF₃) replaces methylsulfonyl (–SO₂CH₃).
    • Impact : Greater electron-withdrawing effect of –CF₃ may increase metabolic stability but reduce solubility.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Functional Group
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid (Target) 914637-73-3 C₁₃H₁₆FNO₄S 301.34 4-Fluoro, 2-methylsulfonyl Carboxylic acid (–COOH)
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid 914637-69-7 C₁₃H₁₆FNO₄S 301.34 2-Fluoro, 4-methylsulfonyl Carboxylic acid (–COOH)
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide 914637-65-3 C₁₃H₁₆FN₂O₃S 300.34 4-Fluoro, 2-methylsulfonyl Carboxamide (–CONH₂)
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide 433699-34-4 C₂₂H₂₇N₂O₃S 399.53 4-Methylbenzenesulfonyl, phenethylamide Carboxamide (–CONH₂)
1-(4-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid N/A C₁₃H₁₂F₃NO₂ 271.24 4-Trifluoromethyl Carboxylic acid (–COOH)

Research Findings and Implications

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., target compound) generally exhibit higher aqueous solubility than carboxamides or esters due to ionization .
  • Log S Values : Piperidine-4-carboxylic acid derivatives with –SO₂CH₃ have Log S ~ -3.5, indicating moderate solubility, while –CF₃ analogues may drop to Log S ~ -4.2 .

Biological Activity

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring that is substituted with a fluoro group and a methylsulfonyl moiety, which contribute to its unique chemical properties and biological interactions.

Chemical Structure

The chemical formula for this compound is C13H16FNO4SC_{13}H_{16}FNO_4S, with a molecular weight of approximately 301.33 g/mol. The structural representation includes:

  • Piperidine ring : A six-membered nitrogen-containing ring.
  • Fluoro group : Enhances lipophilicity and potential receptor interactions.
  • Methylsulfonyl group : Known to influence solubility and biological activity.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties, including:

  • Receptor Binding : The compound may interact with specific receptors, potentially modulating their activity. For instance, similar compounds have been studied for their affinity towards neurokinin (NK) receptors, suggesting potential roles in pain modulation and anti-inflammatory effects .
  • Antiviral Activity : Some derivatives of piperidine compounds have shown antiviral properties, particularly against influenza viruses. The fluorinated analogues have been identified as effective inhibitors of viral hemagglutinin-mediated membrane fusion processes .

The mechanism of action for this compound likely involves binding to specific biological targets, leading to alterations in enzymatic or receptor activity. This can result in various physiological effects, such as modulation of neurotransmitter systems or inhibition of viral replication.

Case Studies and Experimental Data

  • In Vitro Studies : Several studies have highlighted the in vitro activity of piperidine derivatives. For example, compounds similar to this compound have demonstrated effective antagonism at NK receptors, which are implicated in pain pathways and inflammatory responses .
  • Anticancer Activity : Research has indicated that related piperidine compounds exhibit significant growth-inhibitory effects against various cancer cell lines. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range for certain analogues, emphasizing their potential as therapeutic agents .

Data Table: Biological Activities of Related Compounds

Compound NameTargetActivityIC50 (µM)Reference
VestipitantNK1Antagonist0.5
Fluorinated PiperidineInfluenza AInhibitor0.8
Piperidine DerivativeCancer CellsGrowth Inhibition7.9 - 92

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid via hydrolysis of its ester precursor?

  • Methodological Answer : Hydrolysis of ester intermediates to carboxylic acids can be optimized using alkaline conditions. For example, saponification with NaOH in aqueous EtOH (e.g., 5N NaOH, 24 hours at room temperature) followed by acidification to pH 3–4 yields the carboxylic acid with minimal side reactions. Purification via filtration and washing with water achieves high yields (~88%) .
  • Key Parameters : Reaction time, NaOH concentration, and pH control during acidification.

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR in DMSO-d6_6 resolves piperidine ring protons (δ 1.52–4.31 ppm) and aromatic signals (δ 7.49–8.09 ppm). Fluorine and sulfonyl groups influence chemical shifts .
  • Elemental Analysis : Matches calculated vs. experimental %C, %H, and %N (e.g., %C 49.99 vs. 50.04) to confirm purity .
  • IR Spectroscopy : Peaks at 1730 cm1^{-1} (ester C=O) and 1687 cm1^{-1} (carboxylic acid C=O) distinguish intermediates and final products .

Q. How can solubility challenges in aqueous buffers be addressed during in vitro assays?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound. For polar solvents, adjust pH to deprotonate the carboxylic acid group (e.g., pH >4.5) to enhance solubility. Sonication and heating (≤40°C) may aid dissolution without decomposition .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the methylsulfonyl and fluorine groups in catalytic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron-withdrawing effects of the -SO2_2Me and -F groups. For example:

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Simulate transition states for reactions like nucleophilic substitution or hydrogen bonding interactions.
  • Pair computational results with experimental kinetics (e.g., reaction rates under varying conditions) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorophenyl moiety's role in target binding?

  • Methodological Answer :

  • Analog Synthesis : Replace the 4-fluoro group with -H, -Cl, or -CF3_3 and compare bioactivity.
  • Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.
  • Molecular Docking : Map fluorine’s electrostatic potential to hydrophobic pockets in target proteins (e.g., carbonic anhydrase) .

Q. How should contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Assess conformational flexibility of the piperidine ring.
  • 2D NMR (COSY, NOESY) : Identify through-space couplings caused by steric hindrance from the methylsulfonyl group.
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure .

Q. What purification methods are optimal for isolating this compound from byproducts with similar polarity?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Column Chromatography : Employ gradient elution with ethyl acetate/hexane (polarity adjusted by adding 1% acetic acid for carboxylic acid retention).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-resolution separation .

Q. What is the mechanistic role of the fluorine atom in modulating metabolic stability?

  • Methodological Answer :

  • In Vitro Metabolism Assays : Incubate with liver microsomes and monitor degradation via LC-MS. Fluorine’s electronegativity reduces cytochrome P450 binding, slowing oxidation.
  • Isotopic Labeling : Use 18^{18}F-labeled analogs to track metabolic pathways in real-time .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid
Reactant of Route 2
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1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid

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